molecular formula C26H20ClN5O2S2 B15033822 4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B15033822
M. Wt: 534.1 g/mol
InChI Key: GLBBQQQGRGKOKY-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and various functional groups such as cyano, methyl, and carbamoyl groups. Its chemical properties make it a valuable compound in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in the synthesis include chlorobenzene, cyanide sources, and various catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .

Scientific Research Applications

4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C26H20ClN5O2S2

Molecular Weight

534.1 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C26H20ClN5O2S2/c1-15-5-3-4-6-20(15)31-24(34)22-16(2)30-25(36-14-21(33)32-26-29-11-12-35-26)19(13-28)23(22)17-7-9-18(27)10-8-17/h3-12H,14H2,1-2H3,(H,31,34)(H,29,32,33)

InChI Key

GLBBQQQGRGKOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=NC=CS4)C

Origin of Product

United States

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